molecular formula C19H18N2O5S3 B2837598 Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1097650-99-1

Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2837598
CAS RN: 1097650-99-1
M. Wt: 450.54
InChI Key: PVNXWRNQWCEETD-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics. The π-conjugated system in compounds like our target molecule allows for efficient charge transport. Specifically, “Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate” can be used as a building block for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Thiophene-based molecules exhibit diverse pharmacological effects. Our compound, due to its thiophene ring system, shows promise in several areas:

Corrosion Inhibition

Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.

Synthetic Strategies

Several synthetic methods lead to thiophene derivatives:

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to act as anti-inflammatory drugs, while others can act as voltage-gated sodium channel blockers .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 3-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S3/c1-26-19(23)17-16(12-6-2-3-8-14(12)28-17)20-18(22)13-7-4-10-21(13)29(24,25)15-9-5-11-27-15/h2-3,5-6,8-9,11,13H,4,7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNXWRNQWCEETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate

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